2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide is a synthetic acetamide derivative featuring a pyrrolidine-2,5-dione (succinimide) moiety and a 2-fluorobenzyl substituent. The 2,5-dioxopyrrolidin-1-yl group enhances metabolic stability and bioavailability, while the fluorinated aromatic ring modulates lipophilicity and target binding.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c14-10-4-2-1-3-9(10)7-15-11(17)8-16-12(18)5-6-13(16)19/h1-4H,5-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCNIJGBIRJOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a nucleophile, such as an amine or an alkoxide.
Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with acetic anhydride or an acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide. For example:
- Hybrid Pyrrolidine Derivatives : Research has shown that compounds with a pyrrolidine backbone exhibit significant anticonvulsant activity in various mouse models. A notable compound from this class demonstrated effective protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, with effective doses (ED50) indicating strong efficacy (ED50 MES = 23.7 mg/kg) .
- Mechanism of Action : The anticonvulsant effects are believed to be mediated through the inhibition of sodium and calcium channels, as well as antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor. These mechanisms suggest a multifaceted approach to seizure control .
Antinociceptive Properties
In addition to anticonvulsant activity, derivatives of this compound have shown promising antinociceptive effects:
- Pain Models : The same hybrid compounds demonstrated efficacy in formalin-induced pain models, indicating their potential use in treating neuropathic pain conditions. The lead compound exhibited significant analgesic properties alongside its anticonvulsant effects .
- Broad-Spectrum Activity : The ability to target multiple pathways involved in pain signaling makes these compounds candidates for further development in both epilepsy and chronic pain management .
Drug Development Insights
The pharmacokinetic profiles of these compounds have also been evaluated:
- ADME-Tox Properties : In vitro assays have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for the lead compounds, suggesting their viability for further clinical development .
- Potential Applications : Given their dual action on both seizure control and pain relief, these compounds could be particularly valuable in treating conditions like epilepsy with comorbid chronic pain syndromes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-fluorobenzyl group differs from analogs with phenethyl (e.g., 25–27) or bulkier substituents (e.g., 23–24).
- Melting Points: Fluorinated or chlorinated derivatives (e.g., 26, 27) exhibit higher melting points than non-halogenated analogs (e.g., 25), likely due to increased dipole-dipole interactions .
- Synthetic Yields: Yields range from 62.9% to 73.5%, with halogenated phenethyl derivatives (26–27) showing slightly lower yields compared to non-halogenated 25, possibly due to steric hindrance during coupling reactions .
Pharmacological and Functional Comparisons
- Anticonvulsant Activity : Analogs like 23–27 were evaluated in murine seizure models. Compounds with electron-withdrawing groups (e.g., CF3 in 23 ) demonstrated enhanced efficacy, suggesting that electronegative substituents improve target engagement in the central nervous system .
- Metabolic Stability : The 2,5-dioxopyrrolidin-1-yl moiety in all analogs confers resistance to enzymatic degradation, a critical feature for oral bioavailability .
- Contrast with Pesticide Acetamides: lists agrochemical acetamides (e.g., alachlor, pretilachlor) with chloro and alkoxy substituents. These compounds lack the pyrrolidinone ring, highlighting the structural divergence between pharmaceutical and pesticidal applications .
Biological Activity
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C12H12F N3O3
- Molecular Weight : 251.24 g/mol
- CAS Number : 63770-74-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has shown potential in the following areas:
- Anticonvulsant Activity : Research indicates that derivatives of 2,5-dioxopyrrolidine exhibit anticonvulsant properties through modulation of sodium/calcium currents and antagonism of TRPV1 receptors. A specific derivative demonstrated efficacy in mouse models for epilepsy, showing protective effects in maximal electroshock (MES) tests with an ED50 of 23.7 mg/kg .
- Anti-inflammatory Effects : The compound has been observed to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines. This mechanism contributes to its neuroprotective effects against oxidative stress and neuroinflammation .
- Neuroprotective Properties : In vitro studies have shown that certain derivatives protect neuronal cells from amyloid-beta-induced toxicity, suggesting a role in Alzheimer's disease models. The ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative conditions .
Anticonvulsant Activity Studies
A study evaluating various derivatives found that compounds based on the pyrrolidine structure exhibited significant anticonvulsant activity. The most potent compound showed:
- ED50 in MES test : 23.7 mg/kg
- ED50 in pentylenetetrazole-induced seizures : 59.4 mg/kg
These results suggest a strong potential for treating epilepsy and related disorders .
Inflammation and Neuroprotection
In a study focusing on neuroinflammation, a derivative demonstrated:
- IC50 for NO production inhibition : 2.91 ± 0.47 μM
This indicates a potent anti-inflammatory effect, which is crucial for conditions involving neuroinflammation .
Case Study 1: Efficacy in Epilepsy Models
In a controlled experiment using mouse models, the compound was tested for its anticonvulsant properties against induced seizures. The results showed that it significantly reduced seizure frequency and severity compared to control groups, indicating its potential as an antiepileptic drug.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
Another study assessed the compound's neuroprotective effects in an Alzheimer's disease model using SH-SY5Y cells exposed to amyloid-beta. The treatment resulted in decreased cell death and reduced oxidative stress markers, highlighting its potential application in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide in laboratory settings?
- Methodological Answer : Strict adherence to safety guidelines is critical. Use personal protective equipment (PPE) including nitrile gloves and lab coats. Store the compound in a dry, ventilated environment at 2–8°C, protected from light and moisture. Avoid inhalation or skin contact; if exposure occurs, rinse affected areas with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Condensation of 2-fluorobenzylamine with a pyrrolidine-dione derivative using a coupling agent (e.g., EDC/HOBt).
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Reaction conditions (e.g., anhydrous DMF, 0–5°C) are critical to suppress side reactions .
Q. How is the structural integrity of the compound verified post-synthesis?
- Methodological Answer : Characterization relies on Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Thin-Layer Chromatography (TLC) monitors reaction progress, with Rf values compared to standards .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Catalysis : Use of palladium catalysts for cross-coupling reactions improves efficiency.
- Temperature Control : Low temperatures (e.g., 0°C) minimize decomposition of heat-sensitive intermediates. Yield optimization data should be statistically analyzed using ANOVA to identify significant variables .
Q. How can researchers investigate the compound's mechanism of action against specific biological targets?
- Methodological Answer :
- Target Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to receptors (e.g., kinases).
- Molecular Dynamics Simulations : Predict interactions between the fluorophenyl group and hydrophobic pockets of target proteins.
- SAR Studies : Synthesize analogs (e.g., replacing the 2-fluorophenyl group with 4-fluorophenyl) to assess activity shifts .
Q. What methodologies are employed to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies to identify trends. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cell line variability).
- Dose-Response Curves : Replicate experiments under standardized conditions (e.g., fixed incubation time, serum-free media).
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out batch-to-batch variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
